Reductiomycin

Vue d'ensemble

Description

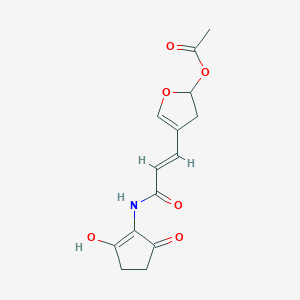

Reductiomycin is an antibiotic with antitumor, antibacterial, antiviral, and antifungal activity . It has been shown to be active against Gram-positive bacteria .

Synthesis Analysis

The structure of Reductiomycin was elucidated as 2-hydroxy-5-oxo-l-cyclopentenyl (2E)-3-(5-acetoxy-2,3-dehydropyrrolidin-3-yl) propenate by spectroscopic studies .Molecular Structure Analysis

The structure of Reductiomycin has been clarified by X-ray diffraction studies . The structure was determined by the direct method and refined to an R value of 0.098 . Reductiomycin has a unique chemical structure with a strong intramolecular hydrogen bond with the 0…0 distance of 2.509 Å .Chemical Reactions Analysis

A high-resolution mass measurement determined the molecular formula of Reductiomycin as C14H15O6N . The mass spectrum of Reductiomycin showed a base peak at m/z 233 that was ascribed to C12H11O4N . This suggested that Reductiomycin readily lost CH3COOH .Physical And Chemical Properties Analysis

Reductiomycin is obtained as yellow needles . It is soluble in DMSO, acetone, CHCl3, slightly soluble in MeOH, and insoluble in H2O, Et2O .Applications De Recherche Scientifique

Electrical Conductivity Enhancement

Aluminum Alloy 6201: , also referred to as AM 6201 , is a heat-treatable alloy widely used in electrical transmission and distribution lines due to its high strength and excellent electrical conductivity . Research has focused on optimizing the heat treatment process to enhance these properties, particularly through artificial aging, which can significantly improve the alloy’s tensile strength and electrical conductivity .

Antimicrobial Applications

The Alkaloid AM 6201 , isolated from Streptomyces xanthochromogenus, has been studied for its antimicrobial properties. This compound, along with others produced by actinomycetes, shows promise in developing new antibiotics to combat multi-drug resistant pathogens .

Antitumor Activity

Reductiomycin: has been identified as having antitumor properties. Its unique chemical structure, determined through X-ray diffraction studies, suggests potential applications in cancer research, particularly in understanding the mechanisms of cell death and survival under oxidative conditions .

Addressing Antimicrobial Resistance

Antibiotic AM 6201: is part of ongoing research to address the global issue of antimicrobial resistance (AMR). Studies are exploring the use of antibiotic resistance breakers (ARBs) and nano-antibiotics to enhance the efficacy of existing antibiotics and develop new strategies to combat resistant bacteria .

Nanotechnology in Drug Delivery

Research into nano-antibiotics is a promising field where compounds like Antibiotic AM 6201 could be used in conjunction with nanocarriers to overcome bacterial resistance. This approach aims to deliver high concentrations of antibiotics locally, minimizing systemic side effects .

Agricultural Enhancements

The antimicrobial properties of compounds like Alkaloid AM 6201 are being investigated for their potential use in agriculture. They could serve as biopesticides or growth enhancers, providing an alternative to traditional chemicals and contributing to sustainable farming practices .

Synthetic Biology Applications

The structural complexity of Reductiomycin makes it an interesting subject for synthetic biology. By understanding its biosynthesis, researchers can potentially engineer microorganisms to produce similar compounds with enhanced properties or reduced toxicity .

Advanced Material Science

The mechanical properties of Aluminum Alloy 6201 are being explored in material science to develop lighter and more durable materials for various industrial applications. Its high strength-to-weight ratio makes it suitable for use in sectors ranging from automotive to aerospace .

Mécanisme D'action

Target of Action

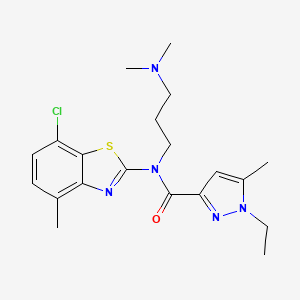

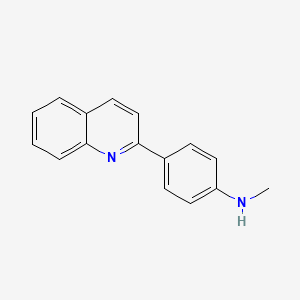

AM 6201 primarily targets the MAPK (also known as RAS-RAF-MEK-ERK) pathway , which is an important therapeutic target in certain types of cancer . It is an ATP-competitive MEK inhibitor , meaning it has a different binding mode with MEK compared with allosteric MEK inhibitors .

Mode of Action

AM 6201 interacts with its targets by inhibiting the MAPK pathway . This inhibition is achieved through competitive binding with ATP, which alters the normal functioning of the pathway .

Biochemical Pathways

The MAPK pathway, which AM 6201 targets, plays a crucial role in regulating cell growth and differentiation. By inhibiting this pathway, AM 6201 can potentially disrupt the growth and proliferation of cancer cells .

Pharmacokinetics

It is known that the compound is soluble in dmso , which could potentially influence its absorption and distribution in the body.

Result of Action

AM 6201 exhibits antimicrobial activity against gram-positive bacteria and fungi . Moreover, it has been shown to exhibit antitumor activity against Ehrlich ascites carcinomas in mice . This antitumor activity is likely a result of its inhibition of the MAPK pathway .

Action Environment

The environment can significantly influence the action, efficacy, and stability of AM 6201. For instance, the compound’s solubility in DMSO could affect its bioavailability and distribution within the body . .

Propriétés

IUPAC Name |

[4-[(E)-3-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-3-oxoprop-1-enyl]-2,3-dihydrofuran-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO6/c1-8(16)21-13-6-9(7-20-13)2-5-12(19)15-14-10(17)3-4-11(14)18/h2,5,7,13,17H,3-4,6H2,1H3,(H,15,19)/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXPFUZQXMQEDU-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(=CO1)C=CC(=O)NC2=C(CCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1CC(=CO1)/C=C/C(=O)NC2=C(CCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201113107 | |

| Record name | (2E)-(+)-3-[5-(Acetyloxy)-4,5-dihydro-3-furanyl]-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201113107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propenamide, 3-(5-(acetyloxy)-4,5-dihydro-3-furanyl)-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-, (E)-(+)- | |

CAS RN |

68748-55-0 | |

| Record name | (2E)-(+)-3-[5-(Acetyloxy)-4,5-dihydro-3-furanyl]-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68748-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM 6201 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068748550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-(+)-3-[5-(Acetyloxy)-4,5-dihydro-3-furanyl]-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201113107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and key spectroscopic characteristics of Reductiomycin?

A1: Reductiomycin has a molecular formula of C14H15O6N and a molecular weight of 293 g/mol. [, ] Key spectroscopic data includes:

- Mass Spectrometry: Shows a base peak at m/z 233, indicating the loss of CH3COOH. Fragment peaks at m/z 113 (C5H5O3) and 141 (C6H5O4) suggest specific structural fragments. []

- Proton NMR (1H NMR): The spectrum shows a signal at 2.12 ppm, characteristic of an acetoxy group. Upon heating and loss of CH3COOH, this signal disappears in the sublimate's spectrum. []

- X-ray Diffraction: Studies confirmed the unique structure of Reductiomycin and revealed a strong intramolecular hydrogen bond with an O…O distance of 2.509 Å. []

Q2: Against what types of organisms does Reductiomycin exhibit biological activity?

A2: Reductiomycin demonstrates activity against Gram-positive bacteria, fungi, and Newcastle disease virus. [] There is also evidence of mild anti-cancer activity. []

Q3: How is Reductiomycin produced?

A3: Reductiomycin is a secondary metabolite produced by certain Streptomyces species, including Streptomyces griseorubiginosus [] and Streptomyces xanthochromogenus. [] It is isolated from the culture broth of these bacteria.

Q4: What insights have been gained about the biosynthesis of Reductiomycin?

A4: Extensive research utilizing stable isotope labeling and NMR analysis has shed light on the biosynthetic pathway of Reductiomycin: [, , , ]

Q5: What is the significance of 4-hydroxybenzoic acid and 4-hydroxybenzaldehyde in Reductiomycin biosynthesis?

A5: Both 4-hydroxy-[7-13C]benzoic acid and 4-hydroxy-[7-13C]benzaldehyde serve as highly efficient precursors for Reductiomycin biosynthesis. [] Deuterium labeling experiments confirm their incorporation into the dihydrofuranylacrylic acid moiety of the molecule.

Q6: Has Reductiomycin been chemically synthesized?

A6: Yes, a total synthesis of (±)-Reductiomycin has been achieved. []

Q7: Can Reductiomycin be chemically modified?

A7: Yes, Reductiomycin can be efficiently derivatized using stabilized iminonitroso Diels-Alder reactions with nitrosopyridines. [] This method offers regio- and stereoselectivity.

Q8: Are there any known challenges related to Reductiomycin resistance?

A8: While Reductiomycin shows promising activity against linezolid-resistant bacterial strains [], research on specific resistance mechanisms and cross-resistance with other antibiotic classes is limited and requires further investigation.

Q9: What is the current research status of Reductiomycin?

A9: Reductiomycin is primarily a research compound. While its structure, biosynthesis, and some biological activities are well-characterized, further research is needed to explore its therapeutic potential fully.

Q10: What are the future directions for Reductiomycin research?

A10: Key areas for future investigation include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(6s)-2-(Hydroxymethyl)-4-Oxo-4,6,7,8-Tetrahydro-1h-Cyclopenta[g]quinazolin-6-Yl](Prop-2-Yn-1-Yl)amino}benzoyl)-L-Gamma-Glutamyl-D-Glutamic Acid](/img/structure/B1666945.png)

![5-[(4-Bromophenyl)methylene]-a-(1-methylethyl)-4-oxo-2-thioxo-3-thiazolidineacetic acid](/img/structure/B1666946.png)

![3-Iodo-5-chloro-N-[2-chloro-5-((4-chlorophenyl)sulphonyl)phenyl]-2-hydroxybenzamide](/img/structure/B1666947.png)

ethanoic Acid](/img/structure/B1666950.png)

![(2R,6S,13aR,14aR,16aS,Z)-6-(((Cyclopentyloxy)carbonyl)amino)-2-((2-(2-isobutyramidothiazol-4-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-5,16-dioxo-1,2,3,6,7,8,9,10,11,13a,14,15,16,16a-tetradecahydrocyclopropa[e]pyrrolo[1,2-a][1,4]diazacyclopentadecine-14a(5H)-carboxylic acid](/img/structure/B1666951.png)